

Palladium(II) Complexes with 4-Substituted Pyridine Ligands in Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: *Bis((3-pyridyl)methyl)amine*

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The electronic properties of pyridyl-based ligands can be readily tuned by introducing substituents on the pyridine ring, which in turn influences the catalytic activity of their metal complexes.[1] A series of di- and tetrasubstituted Pd(II) complexes with 4-substituted pyridine ligands have been synthesized and evaluated as precatalysts in Suzuki-Miyaura cross-coupling reactions.[2]

Data Presentation

The catalytic performance of selected Pd(II) complexes in the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid is summarized in Table 1. The data highlights the influence of the electronic nature of the substituent on the pyridine ligand on the reaction yield. Generally, complexes with more basic pyridine ligands, bearing electron-donating groups, exhibited slightly greater catalytic effectiveness.[2]

Table 1: Catalytic Activity of [PdL₂Cl₂] Complexes in the Suzuki-Miyaura Coupling Reaction[2]

Complex	Ligand (L)	Substituent (4-X)	pKa of Ligand	GC Yield (%)
1	L1	-N(CH ₃) ₂	9.70	98
2	L2	-OCH ₃	6.58	95
3	L3	-CH ₃	6.03	99
4	L4	-H	5.22	78
5	L5	-Cl	3.83	85
6	L6	-Br	3.75	92
7	L7	-COCH ₃	3.48	88
8	L8	-CN	1.86	82

Experimental Protocols

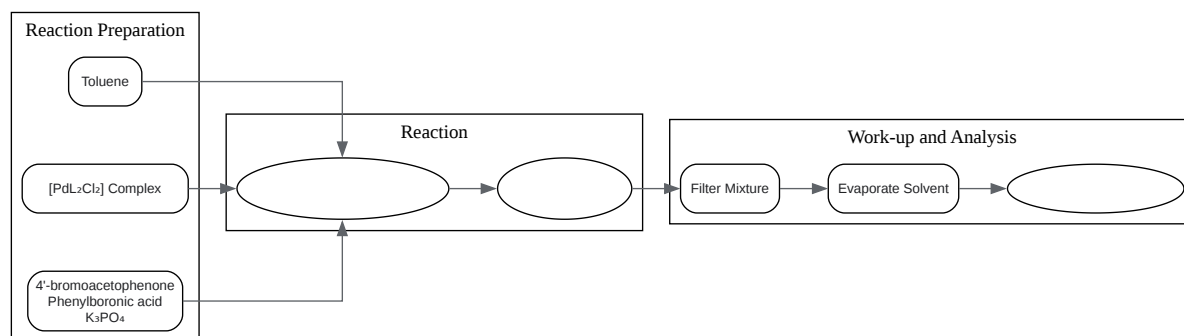
General Synthesis of [PdL₂Cl₂] Complexes

A solution of the respective 4-substituted pyridine ligand (2.2 mmol) in dichloromethane (5 mL) was added dropwise to a solution of PdCl₂(CH₃CN)₂ (1.0 mmol) in dichloromethane (10 mL). The reaction mixture was stirred at room temperature for 24 hours. The resulting precipitate was filtered, washed with diethyl ether, and dried under vacuum to yield the desired [PdL₂Cl₂] complex.^[2]

Suzuki-Miyaura Cross-Coupling Reaction

In a reaction vial, 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the Pd(II) complex (0.01 mmol, 1 mol%) were combined in toluene (5 mL). The reaction mixture was stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture was filtered, and the solvent was evaporated under reduced pressure. The yield of 4-acetylbiaryl was determined by gas chromatography (GC).^[2]

Mandatory Visualization



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Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Ruthenium(II) Polypyridyl Complexes as Anticancer Agents

Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their potentially lower toxicity and different mechanisms of action.^[3] A series of novel Ruthenium(II) polypyridyl complexes have been synthesized and their in vitro cytotoxicity against various cancer cell lines has been evaluated.^{[4][5]}

Data Presentation

The anticancer activity of selected Ruthenium(II) polypyridyl complexes is presented in Table 2, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth. The data demonstrates that the cytotoxicity of these complexes is influenced by the nature of the polypyridyl ligands.

Table 2: In Vitro Cytotoxicity (IC₅₀, μM) of Ruthenium(II) Polypyridyl Complexes^{[4][6]}

Complex	Ancillary Ligand (N-N)	Main Ligand	BEL-7402	HeLa	A549
[Ru(dmb) ₂ (bdp)] ²⁺	4,4'-dimethyl-2,2'-bipyridine	bddp	10.2 ± 1.5	12.8 ± 2.1	15.7 ± 3.6
[Ru(bpy) ₂ (bdp)] ²⁺	2,2'-bipyridine	bddp	8.5 ± 1.1	10.3 ± 1.8	13.4 ± 2.9
[Ru(phen) ₂ (bddp)] ²⁺	1,10-phenanthroline	bddp	5.3 ± 0.6	7.6 ± 1.3	9.8 ± 1.7
[Ru(dmp) ₂ (PTTP)] ²⁺	2,9-dimethyl-1,10-phenanthroline	PTTP	1.5 ± 0.1	3.1 ± 0.4	2.5 ± 0.6

bddp = benzilo[2,3-b]-1,4-diazabenzodipyrido[3,2-a:2',3'-c]phenazine PTTP = 2-phenoxy-1,4,8,9-tetraazatriphenylene

Experimental Protocols

General Synthesis of Ruthenium(II) Polypyridyl Complexes

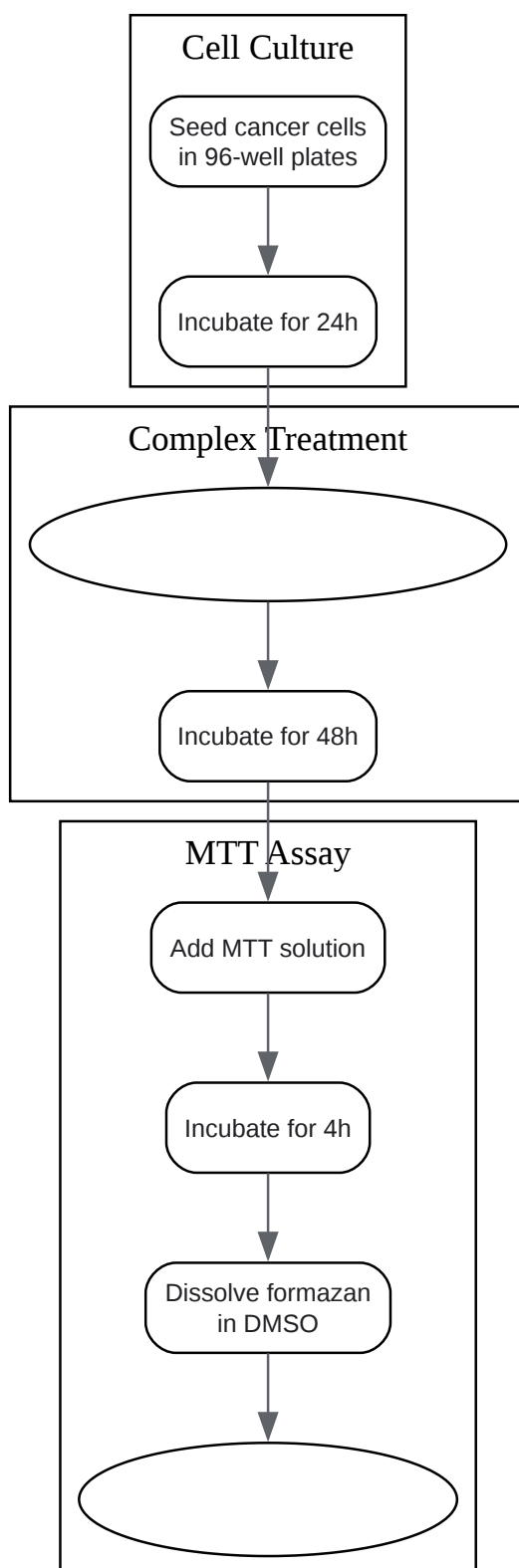
The precursor complex [Ru(N-N)₂Cl₂]·2H₂O (0.2 mmol) and the main ligand (e.g., bddp or PTTP) (0.2 mmol) were dissolved in a mixture of ethanol and water (1:1, v/v, 20 mL). The solution was refluxed for 12 hours under a nitrogen atmosphere. After cooling, a saturated aqueous solution of KPF₆ was added to precipitate the complex. The solid was collected by filtration, washed with water and diethyl ether, and dried in a vacuum.[4][6]

MTT Assay for Cytotoxicity Evaluation

Human cancer cell lines (BEL-7402, HeLa, A549) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the Ruthenium(II) complexes for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was

measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[\[1\]](#)[\[7\]](#)

Mandatory Visualization



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Caption: Experimental workflow for the MTT cytotoxicity assay of Ru(II) complexes.

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